N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide
Overview
Description
N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C9H11ClN2O and a molecular weight of 198.65 g/mol. This compound is characterized by its pyridine ring structure, which is substituted with chlorine and methyl groups, and an acetamide group attached to the pyridine ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-chloro-4,6-dimethylpyridin-2-amine as the starting material.
Reaction Steps: The amine group is acylated using acetic anhydride or acetyl chloride in the presence of a suitable base such as triethylamine.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. The process involves the use of automated systems for the addition of reagents and control of reaction conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The chlorine atom in the pyridine ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: 5-Chloro-4,6-dimethylpyridin-2-amine.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of pyridine derivatives with biological macromolecules.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5-Chloro-4,6-dimethylpyridin-2-yl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the biological system and the specific application.
Comparison with Similar Compounds
N-(4-chloropyridin-2-yl)acetamide
N-(6-methylpyridin-2-yl)acetamide
N-(2,6-dimethylpyridin-4-yl)acetamide
Properties
IUPAC Name |
N-(5-chloro-4,6-dimethylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-5-4-8(12-7(3)13)11-6(2)9(5)10/h4H,1-3H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXGFMOFHVTPGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1Cl)C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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